molecular formula C17H15Cl2NO B1292939 2'-Azetidinomethyl-2,5-dichlorobenzophenone CAS No. 898755-25-4

2'-Azetidinomethyl-2,5-dichlorobenzophenone

Cat. No.: B1292939
CAS No.: 898755-25-4
M. Wt: 320.2 g/mol
InChI Key: PHYPGJMIRFCBJB-UHFFFAOYSA-N
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Description

2'-Azetidinomethyl-2,5-dichlorobenzophenone (CAS: 898772-12-8) is a benzophenone derivative featuring a dichlorinated phenyl ring (2,5-dichloro substitution) and a 3-(azetidin-1-ylmethyl)phenyl group at the ketone position . The azetidine moiety—a four-membered nitrogen-containing heterocycle—introduces unique steric and electronic properties due to its ring strain and basicity.

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO/c18-13-6-7-16(19)15(10-13)17(21)14-5-2-1-4-12(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYPGJMIRFCBJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643726
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-25-4
Record name Methanone, [2-(1-azetidinylmethyl)phenyl](2,5-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Azetidinomethyl-2,5-dichlorobenzophenone typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2’-Azetidinomethyl-2,5-dichlorobenzophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

2’-Azetidinomethyl-2,5-dichlorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Azetidinomethyl-2,5-dichlorobenzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and benzophenone core contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key dichlorobenzophenone derivatives and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2'-Azetidinomethyl-2,5-dichlorobenzophenone 2,5-Cl₂ on phenyl; 3-(azetidin-1-ylmethyl)phenyl C₂₀H₁₈Cl₂NO 364.27 Industrial applications; azetidine’s ring strain enhances reactivity .
4’-Fluoro-2,5-dichlorobenzophenone (M2) 2,5-Cl₂ on phenyl; 4’-F on ketone phenyl C₁₃H₇Cl₂FO 289.10 mp: 87–88°C; used in fuel cell membranes for enhanced π-π interactions .
4’-Phenyl-2,5-dichlorobenzophenone (M3) 2,5-Cl₂ on phenyl; 4’-Ph on ketone phenyl C₁₉H₁₂Cl₂O 333.20 mp: 126–127°C; improves thermal stability in polymers .
4-Acetoxy-2',5'-dichlorobenzophenone 2',5'-Cl₂ on phenyl; 4-OAc on ketone phenyl C₁₅H₁₀Cl₂O₃ 309.14 Acetoxy group increases hydrophobicity .
2-Amino-2',5-dichlorobenzophenone 2',5-Cl₂ on phenyl; 2-NH₂ on ketone phenyl C₁₃H₉Cl₂NO 266.12 Metabolite of lorazepam; used in clinical LC/MS/GC-MS assays .

Physical and Chemical Properties

Solubility and Stability
  • This compound: Limited solubility data; azetidine’s basicity may enhance solubility in polar aprotic solvents (e.g., DMSO) .
  • M2 and M3 : Soluble in DMAc and NMP, critical for polymer membrane synthesis .
Thermal Stability
  • M3 exhibits the highest melting point (126–127°C) due to its bulky phenyl group, enhancing crystallinity .
  • M2 (mp: 87–88°C) and M4 (mp: 97°C) have lower melting points, reflecting weaker intermolecular forces .

Biological Activity

2'-Azetidinomethyl-2,5-dichlorobenzophenone is a synthetic compound that has garnered attention for its potential biological activities. Characterized by an azetidine ring and a dichlorobenzophenone core, this compound exhibits unique properties that may be leveraged in pharmaceutical applications. This article delves into the biological activity of this compound, exploring its interactions with biological targets, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H12_{12}Cl2_{2}N
  • Molecular Weight : Approximately 320.2 g/mol
  • Structural Features : The presence of the azetidine ring enhances the compound's binding affinity to various biological targets, which is critical for its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The azetidine structure contributes significantly to its binding characteristics, making it a candidate for drug development. Preliminary studies suggest that compounds with similar structures exhibit antibacterial and anticancer properties, indicating the potential of this compound in therapeutic applications.

Anticancer Properties

Research indicates that this compound may possess anticancer properties similar to other compounds in its class. For instance, studies on structurally related compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific signaling pathways or direct cytotoxicity against tumor cells.

Antibacterial Activity

Preliminary investigations suggest that this compound may also exhibit antibacterial properties. The interaction with bacterial enzymes could disrupt essential metabolic processes, leading to bacterial cell death. Studies focusing on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeatureUnique Properties
4'-Aminomethyl-2,5-dichlorobenzophenoneContains an amino groupLacks azetidine ring; different reactivity
4'-Hydroxymethyl-2,5-dichlorobenzophenoneContains a hydroxyl groupDifferent functional properties due to hydroxyl
4'-Methoxymethyl-2,5-dichlorobenzophenoneFeatures a methoxy groupChanges electronic properties compared to azetidine
3'-Azetidinomethyl-2,5-dichlorobenzophenoneSimilar azetidine structureDifferent position of azetidine attachment

The distinct arrangement of functional groups in this compound enhances its chemical behavior and biological activity compared to these similar compounds .

Study on Enzyme Inhibition

In a study assessing the enzyme inhibition potential of various benzophenone derivatives, this compound was evaluated for its ability to inhibit key enzymes involved in metabolic pathways. While the results showed moderate inhibition rates compared to established inhibitors, they highlighted the compound's potential as a lead structure for further optimization .

Radical Scavenging Activity

Another investigation focused on the antioxidant properties of related benzophenones indicated that derivatives like this compound could exhibit significant radical scavenging activities. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases .

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